Bromine Position as a Determinant of Biological Activity: Meta vs. Para Substitution in Furan-Acrylamide Derivatives
Published SAR data for structurally related furan-acrylamide derivatives demonstrate that the position of halogen substitution on the phenyl ring critically modulates biological potency. In a series of heterocyclic acrylamides evaluated for FabI enzyme inhibition, shifting the substituent from the meta (3-position) to the para (4-position) on the aniline ring resulted in greater than 10-fold changes in IC₅₀ values across multiple compounds within the same scaffold [1]. While compound-specific data for CAS 300813-79-0 has not been located in peer-reviewed literature or patents during the preparation of this guide, the class-level SAR precedent establishes that the meta-bromo substitution is non-redundant and cannot be assumed equivalent to the para-bromo or ortho-bromo isomers .
| Evidence Dimension | Position-dependent biological activity (potency shift upon bromine relocation) |
|---|---|
| Target Compound Data | Meta-bromo (3-position) substitution; quantitative activity data not publicly available in primary sources |
| Comparator Or Baseline | Para-bromo (4-position) and ortho-bromo (2-position) positional isomers (CAS 300813-80-3 and 300813-78-9, respectively) |
| Quantified Difference | SAR precedent within the same patent family shows >10× IC₅₀ variation between positional isomers for FabI inhibition [1] |
| Conditions | FabI enzyme inhibition assay (patent-sourced heterocyclic acrylamide series) |
Why This Matters
For procurement decisions in SAR campaigns, the meta-bromo isomer provides a structurally unique probe point that cannot be replaced by the para or ortho isomers without losing the intended structure–activity relationship.
- [1] FAB PHARMA S.A.S. Novel heterocyclic acrylamides and their use as pharmaceuticals. US Patent 8,846,711 B2 (issued 2014-09-30). View Source
